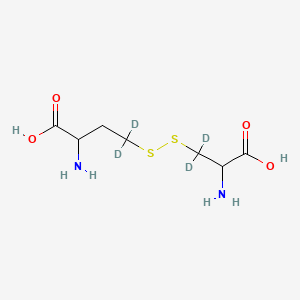
Homocysteine-cysteine disulfide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homocysteine-cysteine disulfide-d4 is a compound that consists of homocysteine and cysteine linked by a disulfide bond. This compound is a deuterated form, meaning it contains deuterium atoms, which are isotopes of hydrogen. Homocysteine and its derivatives are sulfur-containing amino acids that play significant roles in various biological processes, including the methionine cycle and the transsulfuration pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homocysteine-cysteine disulfide-d4 typically involves the formation of a disulfide bond between homocysteine and cysteine. This can be achieved through oxidative coupling reactions. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Homocysteine-cysteine disulfide-d4 undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free homocysteine and cysteine.
Substitution: Various thiol-substituted derivatives.
Scientific Research Applications
Homocysteine-cysteine disulfide-d4 has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of thiol-containing compounds.
Biology: Studied for its role in redox biology and cellular signaling.
Medicine: Investigated for its involvement in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Homocysteine-cysteine disulfide-d4 exerts its effects through its involvement in redox reactions and cellular signaling pathways. The disulfide bond can be reduced to release free thiol groups, which participate in various biochemical processes. The compound can modulate the redox status of cells and influence the activity of redox-sensitive enzymes and transcription factors .
Comparison with Similar Compounds
Similar Compounds
Homocystine: The symmetrical disulfide of homocysteine.
Cystine: The disulfide of cysteine.
Homocysteine-cysteinylglycine disulfide: A mixed disulfide involving homocysteine, cysteine, and glycine.
Uniqueness
Homocysteine-cysteine disulfide-d4 is unique due to its isotopic labeling with deuterium, which makes it useful in mass spectrometry studies. This labeling allows for precise quantification and tracking of the compound in biological systems .
Properties
Molecular Formula |
C7H14N2O4S2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-amino-4-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-4,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-2-14-15-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i2D2,3D2 |
InChI Key |
YPWSLBHSMIKTPR-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N |
Canonical SMILES |
C(CSSCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


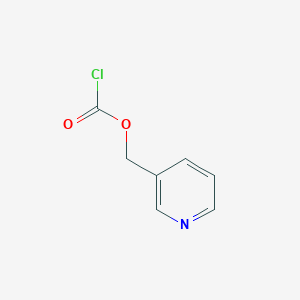


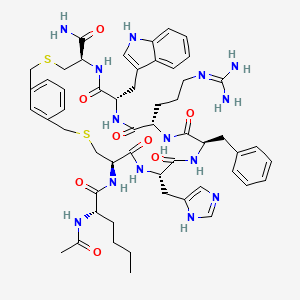

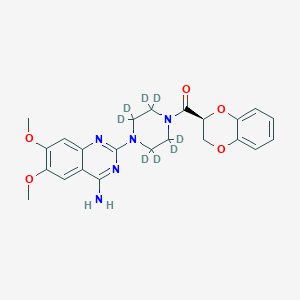
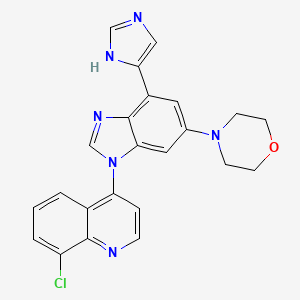
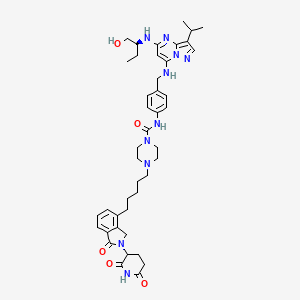
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
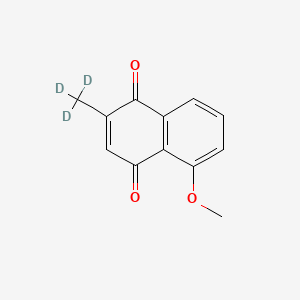
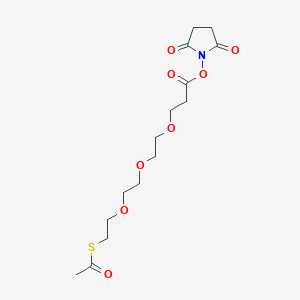
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
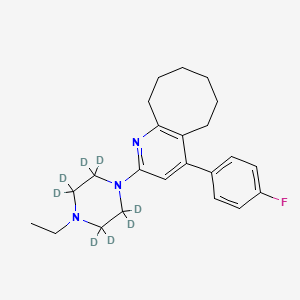
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
